molecular formula C14H15NSi B1338753 4-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86549-28-2

4-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1338753
CAS No.: 86549-28-2
M. Wt: 225.36 g/mol
InChI Key: DVMVOTDOLFSKHL-UHFFFAOYSA-N
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Description

The chemical compound 4-((Trimethylsilyl)ethynyl)isoquinoline is a specialized organic molecule built upon a foundational isoquinoline (B145761) framework. Its structure is characterized by the attachment of a trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) group at the fourth position of the isoquinoline ring system. This strategic combination of three distinct chemical moieties—the isoquinoline core, the ethynyl linker, and the trimethylsilyl protecting group—renders it a valuable and versatile building block in modern organic synthesis. Its significance in research stems from its ability to participate in a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-4-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVOTDOLFSKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517605
Record name 4-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86549-28-2
Record name 4-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 Trimethylsilyl Ethynyl Isoquinoline

Desilylation Reactions for Terminal Alkyne Generation

The trimethylsilyl (B98337) (TMS) group on 4-((trimethylsilyl)ethynyl)isoquinoline serves as a protecting group for the terminal alkyne. This protection is crucial for preventing undesired reactions during multi-step syntheses while enhancing the compound's solubility and stability. The removal of the TMS group, a process known as desilylation or deprotection, is a fundamental and often necessary step to unmask the terminal alkyne, 4-ethynylisoquinoline (B1337960), for subsequent transformations.

This conversion is typically achieved under mild conditions using various reagents, which ensures the integrity of the isoquinoline (B145761) ring and other functional groups that may be present in the molecule. The most common methods involve fluoride-based reagents or basic conditions.

Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for this purpose due to the high affinity of fluorine for silicon. The reaction is typically fast and efficient at room temperature.

Basic Conditions: Inorganic bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a protic solvent like methanol (B129727) can effectively cleave the silicon-carbon bond. harvard.edu Other bases like 1,8-Diazabicycloundec-7-ene (DBU) have also been shown to accomplish the smooth desilylation of terminal acetylenic TMS groups. organic-chemistry.org

Metal-Catalyzed Reactions: In some cases, catalytic amounts of specific metal salts, such as silver nitrate (B79036) (AgNO₃), can promote protiodesilylation. organic-chemistry.org

The choice of reagent and conditions can be tailored based on the presence of other sensitive functional groups within the molecule.

Table 1: Common Reagents and Conditions for Desilylation of TMS-Alkynes
ReagentTypical SolventTypical ConditionsReference
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature harvard.edu
1,8-Diazabicycloundec-7-ene (DBU)Dichloromethane (DCM) or Methanol (MeOH)Room Temperature organic-chemistry.org
Potassium Trimethylsilanolate (KOTMS)Tetrahydrofuran (THF)Room Temperature organic-chemistry.org
Silver Nitrate (AgNO₃) (catalytic)Ethanol/WaterRoom Temperature organic-chemistry.org

Post-Synthetic Modifications and Derivatizations of the Ethynyl (B1212043) Moiety

Once the terminal alkyne, 4-ethynylisoquinoline, is generated, the ethynyl moiety becomes a versatile handle for a variety of post-synthetic modifications. These reactions allow for the construction of more complex molecular architectures by building upon the isoquinoline scaffold.

The terminal alkyne is an ideal participant in "click chemistry," a class of reactions known for their high yields, reliability, and simple reaction conditions. organic-chemistry.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov

This transformation is exceptionally valuable for linking the isoquinoline core to other molecules, including biomolecules, polymers, or fluorescent tags. researchgate.net The reaction proceeds efficiently in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. In some instances, the desilylation and subsequent click reaction can be performed in a one-pot sequence. gelest.comnih.gov

Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder [4+2] cycloadditions or engage in [3+2] dipolar cycloadditions with various dipoles, providing access to a diverse range of five-membered heterocyclic rings fused or linked to the isoquinoline system. researchgate.netlibretexts.org

Table 2: Representative Click Chemistry Reaction with 4-Ethynylisoquinoline
Reactant 1Reactant 2Catalyst SystemProduct TypeReference
4-EthynylisoquinolineBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbate4-(1-Benzyl-1H-1,2,3-triazol-4-yl)isoquinoline organic-chemistry.org
4-EthynylisoquinolineAzido-functionalized sugarCu(I) sourceIsoquinoline-glycoconjugate
4-EthynylisoquinolineAzido-functionalized peptideCu(I) sourceIsoquinoline-peptide conjugate nih.gov

The carbon-carbon triple bond of 4-ethynylisoquinoline can be selectively reduced through hydrogenation. The outcome of the reaction depends on the catalyst and conditions employed:

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere typically leads to the complete reduction of the alkyne to an alkane, yielding 4-ethylisoquinoline.

Partial Reduction: To obtain the corresponding alkene (4-vinylisoquinoline), partial hydrogenation is required. This can be achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), which selectively produces the cis-alkene.

Conversely, the ethynyl group can undergo oxidative transformations. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to oxidative cleavage of the triple bond, which would transform the ethynyl group into a carboxylic acid, yielding isoquinoline-4-carboxylic acid. Milder oxidation of the tetrahydroisoquinoline precursor can yield 3,4-dihydroisoquinolines. clockss.org

Reactivity Profiles of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.org This characteristic allows it to participate in several key reactions:

Basicity and Salt Formation: As a weak base, the isoquinoline nitrogen readily reacts with acids to form isoquinolinium salts. quimicaorganica.org This protonation alters the electronic properties of the ring system, making it more electron-deficient.

N-Alkylation (Quaternization): The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium (B1175870) salts, known as N-alkylisoquinolinium salts. This process also significantly modifies the ring's reactivity.

N-Oxide Formation: Treatment with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide converts the nitrogen atom to an N-oxide. mdpi.com The formation of an isoquinoline N-oxide is a strategic transformation, as it can alter the regioselectivity of subsequent functionalization reactions, often directing electrophilic attack to the C4 position. quimicaorganica.org

The electronic nature of the substituent at the C4 position influences the basicity of the nitrogen atom. The electron-withdrawing character of the ethynyl group is expected to decrease the basicity of the nitrogen compared to unsubstituted isoquinoline. quimicaorganica.org

Regioselective Functionalization of the Isoquinoline Ring System

The isoquinoline ring system itself is amenable to functionalization, with the regiochemical outcome depending on the reaction type and the directing influence of the nitrogen atom and existing substituents.

Electrophilic Aromatic Substitution: The isoquinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, reactions like nitration or halogenation can occur under forcing conditions. The substitution preferentially takes place on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions, which are electronically richer compared to the heterocyclic (pyridine) ring. quimicaorganica.orgyoutube.comyoutube.com

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack. This is particularly true for isoquinolines bearing a leaving group at the C1 position. The classic Chichibabin reaction, involving amination with sodium amide, also occurs at the C1 position to yield 1-aminoisoquinoline. youtube.com

C-H Activation: Modern synthetic methods involving transition-metal catalysis have enabled the direct and regioselective functionalization of C-H bonds, providing powerful routes to substituted isoquinolines. mdpi.comnih.gov Depending on the catalyst and directing group employed, C-H bonds at various positions (e.g., C1, C3, C8) can be targeted for arylation, alkylation, or other modifications. mdpi.comnih.gov The presence of the C4-ethynyl group can influence the steric and electronic environment, potentially affecting the regioselectivity of these advanced functionalization strategies. For instance, rhodium-catalyzed C-H activation has been used to access 4-oxy-substituted isoquinolinones. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is the most powerful tool for determining the precise structure of 4-((trimethylsilyl)ethynyl)isoquinoline in solution. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, along with multidimensional correlation experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by two distinct regions: the high-field region for the trimethylsilyl (B98337) (TMS) group and the low-field region for the aromatic protons of the isoquinoline (B145761) core.

The nine protons of the TMS group are chemically equivalent and therefore appear as a sharp singlet, typically observed around 0.3 ppm. The isoquinoline moiety presents a more complex set of signals in the aromatic region (typically 7.5-9.3 ppm). The H-1 and H-3 protons on the pyridine (B92270) ring are distinct, as are the four protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their electronic environment and their proximity to neighboring protons and the nitrogen atom.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Si(CH₃)₃~ 0.30Singlet9H
Aromatic Protons~ 7.6 - 8.5Multiplet4H (H-5, H-6, H-7, H-8)
H-3~ 8.6Singlet1H
H-1~ 9.3Singlet1H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show 12 distinct signals.

The trimethylsilyl group gives rise to a signal at a high field (around 0 ppm). The two sp-hybridized carbons of the ethynyl (B1212043) linker are characteristic, typically appearing in the 90-110 ppm range. The nine carbons of the isoquinoline ring, including two quaternary carbons at the ring junction and the C-4 carbon bonded to the alkyne, produce signals in the aromatic region (approximately 120-155 ppm). The specific chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Si(CH₃)₃~ 0
C≡C-Si~ 95 - 105
C≡C-Si~ 100 - 110
Isoquinoline C-4~ 120 - 125
Isoquinoline CH~ 125 - 138
Isoquinoline C (quaternary)~ 140 - 145
Isoquinoline C-1, C-3~ 145 - 155

²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon nucleus. Although it is a less common technique due to the low natural abundance and sensitivity of the ²⁹Si isotope, it provides definitive evidence for the silicon environment. huji.ac.il For arylethynyltrimethylsilanes, the ²⁹Si chemical shift is expected in a characteristic range, typically between -15 and -20 ppm relative to tetramethylsilane (B1202638) (TMS). This confirms the presence and specific chemical nature of the trimethylsilyl group attached to the ethynyl moiety.

To unambiguously assign the complex signals of the isoquinoline ring, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons. It would be used to trace the connectivity of the H-5 through H-8 protons on the benzene portion of the isoquinoline core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the definitive assignment of each protonated carbon in the isoquinoline ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. For a rigid molecule like this, it can help confirm spatial relationships between protons on different parts of the isoquinoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₅NSi), the exact molecular weight is 225.10 g/mol .

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺•) at m/z 225. A highly characteristic and often the most abundant peak (base peak) in the spectrum of TMS-containing compounds is the [M-15]⁺ ion, resulting from the loss of a methyl radical (•CH₃) from the TMS group. nih.govsci-hub.se Other significant fragments may include the loss of the entire trimethylsilyl group [M-73]⁺ and fragments arising from the cleavage of the isoquinoline ring itself.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Ion Structure Description
225[C₁₄H₁₅NSi]⁺•Molecular Ion (M⁺•)
210[M - CH₃]⁺Loss of a methyl radical; often the base peak
152[M - Si(CH₃)₃]⁺Loss of the trimethylsilyl group
127[C₉H₅N]⁺•Fragment from isoquinoline core

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A weak but sharp band around 2160 cm⁻¹ is indicative of the C≡C triple bond stretch. The region above 3000 cm⁻¹ will contain peaks corresponding to the aromatic C-H stretches of the isoquinoline ring. libretexts.org A strong, characteristic absorption around 1250 cm⁻¹ is due to the symmetric bending (deformation) of the Si-CH₃ bonds in the trimethylsilyl group. vscht.cz

Interactive Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050 - 3100C-H StretchAromatic (Isoquinoline)
~ 2960C-H StretchMethyl (from TMS)
~ 2160C≡C StretchAlkyne
~ 1580 - 1620C=C StretchAromatic Ring
~ 1250CH₃ Symmetric BendSi-CH₃
~ 840Si-C StretchTrimethylsilyl

Chromatographic Methods in Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for the analysis of heterocyclic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound by separating it from any starting materials, byproducts, or impurities. nih.gov For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The synthesis of this compound, often achieved via a Sonogashira coupling of 4-haloisoquinoline with trimethylsilylacetylene, can be monitored by HPLC. thalesnano.comorganic-chemistry.org Aliquots can be taken from the reaction mixture at various time points and analyzed. The chromatograms would show the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the desired product, allowing the reaction to be stopped upon completion, thereby optimizing yield and minimizing byproduct formation.

Purity assessment of the final, isolated product is performed by dissolving a small sample in a suitable solvent and injecting it into the HPLC system. A high-purity sample will ideally show a single, sharp peak. The percentage purity is often calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

A typical HPLC method for a substituted isoquinoline derivative might involve a gradient elution, where the composition of the mobile phase is changed over time to ensure the effective separation of compounds with different polarities. researchgate.net For example, a gradient of water and acetonitrile (B52724), often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is common. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for both reaction monitoring and purity analysis, as it provides not only the retention time of a compound but also its mass-to-charge ratio (m/z). tsu.edu This allows for the confident identification of the product peak in a complex reaction mixture and the characterization of impurities.

During the synthesis of this compound, LC-MS can be used to confirm the mass of the product peak, which has a calculated molecular weight of 225.37 g/mol . The detection of a peak with an [M+H]⁺ ion at m/z 226.1 would strongly indicate the formation of the target compound. nih.gov Furthermore, LC-MS/MS, which involves fragmentation of the parent ion, can provide structural information about the product and any observed impurities, aiding in their identification. nih.govresearchgate.net

The data below illustrates a hypothetical set of parameters and results for the purity analysis of a related isoquinoline derivative, demonstrating the type of information obtained from these methods.

Table 1: Example HPLC-MS Parameters and Purity Data for an Isoquinoline Derivative
ParameterValue/Condition
Instrument Agilent 1260 Infinity II LC with 6120 Quadrupole MS
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection (UV) 254 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
Retention Time (t_R) 9.8 min
Observed m/z ([M+H]⁺) 226.1
Purity (by UV Area %) >99.5%

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods like NMR and mass spectrometry provide crucial information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique is the gold standard for elucidating bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. mdpi.com

By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the molecule. This map is then used to determine the precise location of each atom in the crystal's unit cell, revealing the exact molecular structure. semanticscholar.org

The resulting structural data provides invaluable insights. For this compound, it would confirm the planar geometry of the isoquinoline ring system and the linear arrangement of the C-C≡C-Si atoms of the ethynylsilyl group. It would also provide precise measurements of the C≡C triple bond length and the Si-C bond lengths. Furthermore, the analysis reveals how the molecules pack together in the crystal, highlighting any non-covalent interactions, such as π-stacking between the aromatic isoquinoline rings, which govern the solid-state properties of the compound. eurjchem.com

Although no published crystal structure for this compound could be located, the table below presents typical crystallographic data for a different substituted isoquinoline derivative to illustrate the detailed information obtained from an X-ray diffraction experiment. nih.gov

Table 2: Example Single-Crystal X-ray Diffraction Data for an Isoquinoline Derivative
ParameterValue
Chemical Formula C₁₂H₁₁N₃O
Formula Weight 213.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9861(1)
b (Å) 8.4459(1)
c (Å) 20.2004(2)
β (°) 94.6230(10)
Volume (ų) 1017.97(2)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.391
Final R Indices [I > 2σ(I)] R₁ = 0.0350, wR₂ = 0.1019

Theoretical and Computational Investigations of 4 Trimethylsilyl Ethynyl Isoquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of molecules like 4-((trimethylsilyl)ethynyl)isoquinoline. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometries, bond lengths, and bond angles. For instance, studies on substituted isoquinolines have utilized HF and B3LYP functionals with basis sets like 6-311++G(d,p) to achieve results that are in close agreement with experimental data. psgcas.ac.in

Table 1: Calculated Electronic Properties of Isoquinoline (B145761)

Property Calculated Value Method/Basis Set
Dipole Moment 2.004 D B3LYP/6-311++G(d,p)
HOMO Energy -5.581 eV B3LYP/6-311++G(d,p)
LUMO Energy 1.801 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 3.78 eV B3LYP/6-311++G(d,p)
Rotational Constants 3.101, 1.22, 0.875 GHz B3LYP/6-311++G(d,p)

This data is for the parent compound isoquinoline and serves as a baseline for understanding the substituted derivative. tandfonline.com

Density Functional Theory (DFT) Studies for Mechanistic Pathways and Conformational Landscapes

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and exploring the conformational landscapes of molecules. For isoquinoline derivatives, DFT calculations can be used to model various chemical transformations, such as ring-opening and denitrogenation reactions. researchgate.net For example, computational studies at the M06/6-311G(d,p) and M06-2X/6-311+G(d,p) levels have been performed to explore the detailed mechanism of isoquinoline reactions in supercritical water. researchgate.net

In the case of this compound, DFT could be employed to study the reactivity of the ethynyl (B1212043) group in reactions like cycloadditions or nucleophilic additions. Furthermore, DFT is instrumental in mapping the conformational landscape. For the trimethylsilyl (B98337) group, rotation around the Si-C bond can lead to different conformers. Similarly, the linearity of the ethynyl group and its attachment to the rigid isoquinoline ring limit the conformational flexibility of that portion of the molecule. However, subtle variations in bond angles and dihedral angles can be explored to identify the global minimum energy structure and any low-lying energy conformers. The conformational analysis of substituted benzenes using a combination of molecular mechanics and DFT has shown that the preferred conformations can be accurately determined by comparing calculated and observed NMR chemical shifts. rsc.org

Molecular Modeling and Dynamics Simulations

MD simulations can also be used to study the interactions of molecules with solvents or biological macromolecules. For instance, the binding modes of isoquinoline alkaloids with proteins have been investigated using molecular docking and MD simulations to confirm the stability of the ligand-protein complexes. mdpi.com For this compound, MD simulations could be used to understand its solvation in different solvents and to explore its potential interactions with biological targets, providing a dynamic picture of the intermolecular forces at play.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra, which are crucial for the characterization of novel compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the NMR shifts for different possible isomers or conformers, it is possible to assign the correct structure to a synthesized compound by comparing the calculated spectra with the experimental data. github.iomdpi.commdpi.com For this compound, computational prediction of the 1H and 13C NMR spectra would be invaluable for its structural confirmation.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies observed in IR and Raman spectra. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net Studies on isoquinoline and its derivatives have shown that DFT calculations can accurately reproduce the experimental vibrational spectra, aiding in the assignment of the observed vibrational modes. psgcas.ac.inresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. nih.gov For this compound, TD-DFT calculations could provide insights into the nature of its electronic transitions and how the substituent influences the absorption spectrum of the isoquinoline chromophore.

Table 2: Computationally Predicted Spectroscopic Data for a Representative Substituted Isoquinoline

Spectroscopic Data Predicted Value Method
1H NMR Chemical Shifts Varies per proton GIAO/DFT
13C NMR Chemical Shifts Varies per carbon GIAO/DFT
Key IR Frequencies C≡C stretch, Si-C stretch B3LYP/6-311++G(d,p)
UV-Vis λmax Dependent on electronic transitions TD-DFT

This table represents the types of spectroscopic data that can be predicted computationally. Actual values would require specific calculations for this compound.

Applications in Advanced Synthetic Methodologies and Materials Science

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The true power of 4-((trimethylsilyl)ethynyl)isoquinoline in organic chemistry lies in its capacity to serve as a multifunctional building block. The trimethylsilyl (B98337) (TMS) group acts as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule before unveiling the alkyne's reactivity. This feature enables chemists to perform sequential and controlled synthetic transformations, making it a valuable precursor for a wide array of complex molecular targets.

Precursor for Diverse Isoquinoline (B145761) and Heterocyclic Derivatives

The protected ethynyl (B1212043) moiety of this compound is a gateway to a multitude of chemical transformations, enabling the synthesis of more elaborate structures. Upon selective deprotection of the TMS group, typically under mild basic conditions, the resulting terminal alkyne becomes available for various carbon-carbon bond-forming reactions. harvard.edu

One of the most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This reaction allows for the direct coupling of the terminal alkyne with a variety of aryl or vinyl halides, leading to the formation of internal alkynes and extending the conjugated π-system of the molecule. This methodology is fundamental for constructing complex aromatic and heteroaromatic architectures.

Furthermore, the deprotected alkyne can participate in cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to link the isoquinoline scaffold to other molecules bearing an azide (B81097) group, yielding highly stable 1,2,3-triazole rings. This approach is widely used in medicinal chemistry and chemical biology for creating diverse molecular libraries.

The synthesis of various isoquinoline derivatives often involves multi-step sequences. A general pathway for the diversification of this compound is outlined below:

StepReaction TypeReagentsProduct Class
1DesilylationK₂CO₃, MeOH or TBAF, THF4-Ethynylisoquinoline (B1337960)
2aSonogashira CouplingAr-I, Pd(PPh₃)₂Cl₂, CuI, Et₃N4-(Arylethynyl)isoquinolines
2bAzide-Alkyne CycloadditionR-N₃, Cu(I) catalyst4-(1,2,3-Triazol-4-yl)isoquinolines
2cCadiot-Chodkiewicz Coupling1-Bromoalkyne, Cu(I) salt, baseDiynes

These transformations highlight the compound's role as a versatile platform for accessing a broad range of functionalized isoquinolines and other complex heterocyclic systems. nih.govnih.gov

Building Block in Retrosynthetic Strategies

In the art of designing a synthesis for a complex target molecule, a process known as retrosynthesis, chemists conceptually deconstruct the target into simpler, readily available precursors. youtube.com this compound represents a valuable "synthon," or synthetic equivalent, for an isoquinoline ring substituted with a reactive two-carbon unit at the C-4 position.

When a complex natural product or a designed molecule contains a 4-substituted isoquinoline core, retrosynthetic analysis might identify this compound as a key intermediate. The disconnection strategy often focuses on the bonds formed via the ethynyl group, as these frequently correspond to reliable and high-yielding coupling reactions in the forward synthesis.

Illustrative Retrosynthetic Disconnection:

A hypothetical complex target molecule containing a 4-(arylethynyl)isoquinoline moiety can be disconnected at the alkyne-aryl bond. This leads back to two simpler fragments: a 4-ethynylisoquinoline (derived from this compound) and an aryl halide. This disconnection is strategically sound because the corresponding forward reaction, a Sonogashira coupling, is a well-established and robust transformation.

This strategic importance makes this compound a valuable component in the toolbox of synthetic chemists aiming to construct intricate molecular frameworks.

Ligand Design and Coordination Chemistry Applications

The isoquinoline nucleus contains a nitrogen atom with a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property, combined with the rigid framework and the potential for further functionalization via the ethynyl group, makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry and organometallic catalysis.

Development of Novel Organometallic Complexes Incorporating the Isoquinoline Ligand

The nitrogen atom of the isoquinoline ring can act as a monodentate ligand, binding to a single metal center. More sophisticated ligands can be designed by introducing additional coordinating atoms to create bidentate or polydentate ligands, which form more stable chelate complexes with metals.

Research on the closely related isomer, 8-((trimethylsilyl)ethynyl)isoquinoline, has demonstrated the power of this approach. In a notable study, this isoquinoline derivative was used as a key component in the rational self-assembly of a heteroleptic [Pd₂Lᴬ₂Lᴮ₂]⁴⁺ coordination cage. lookchem.com In this work, the isoquinoline-based ligand (Lᴬ), in conjunction with another specifically designed angular ligand (Lᴮ), coordinated to palladium(II) ions to form a discrete, well-defined cage-like structure. The precise geometry of the isoquinoline ligand was crucial for directing the assembly towards the desired cis-[Pd₂Lᴬ₂Lᴮ₂]⁴⁺ architecture over other possible homoleptic structures. lookchem.com Such self-assembled cages have potential applications in host-guest chemistry, molecular recognition, and catalysis.

Studies of Metal-Ligand Binding and Catalytic Activity

Organometallic complexes featuring isoquinoline-based ligands are subjects of detailed study to understand the nature of their metal-ligand bonds and to explore their potential as catalysts. The electronic properties of the isoquinoline ring can be tuned by adding electron-donating or electron-withdrawing substituents, which in turn influences the properties of the resulting metal complex, including its stability, redox potential, and catalytic activity.

Palladium complexes, in particular, have been a major focus. Protocols utilizing palladium-catalyzed α-arylation of enolates have been developed for the modular synthesis of substituted isoquinolines, showcasing the synergy between isoquinoline chemistry and transition metal catalysis. nih.govsemanticscholar.org While these examples involve the synthesis of isoquinolines, they underscore the compatibility of the isoquinoline scaffold with catalytic palladium systems.

Furthermore, complexes of other metals, such as ruthenium and cobalt, containing ethynyl-pyridine ligands (a related structural motif) have been synthesized and characterized for their potential in catalytic C-H bond activation. utc.edu The insights gained from these systems can inform the design of novel catalysts based on this compound, where the isoquinoline nitrogen and the ethynyl π-system could work in concert to bind a metal center and promote catalysis.

Exploration in Materials Science for Functional Properties

The fusion of a rigid aromatic system with a linear, conjugated ethynyl group makes this compound an appealing building block for functional organic materials. The extended π-conjugation in derivatives of this compound can lead to interesting electronic and photophysical properties, making them candidates for applications in optoelectronics and materials science.

For instance, related ethynyl-substituted aromatic compounds are used as precursors for creating materials with unique electronic properties due to their conjugated systems. The ability to integrate these molecules into larger structures, such as polymers, can impart specific functionalities like enhanced thermal stability or desirable photophysical characteristics.

Research into polyethynyl aromatics as precursors for high-carbon-content materials has demonstrated that molecules with multiple ethynyl groups can be polymerized and pyrolyzed to form highly cross-linked, thermally stable solids. harvard.edu While this compound has only one ethynyl group, it can be incorporated into larger monomers that are then used to build up these advanced materials. The presence of the nitrogen atom in the isoquinoline ring could also introduce unique electronic properties or sites for post-polymerization modification in the final material. The investigation into its role in creating photoresponsive materials for applications in optoelectronics and smart materials that react to light stimuli is an active area of research.

Development of Optoelectronic Materials

Isoquinoline derivatives are recognized for their valuable properties in various applications, including as fluorescent chemical sensors, OLED luminophores, and luminescent scintillators. The development of push-pull isoquinolines, which feature electron-donating and electron-withdrawing groups, has been a strategy to create materials with interesting photophysical profiles for potential use as polarity-sensitive fluorescent probes or advanced functional materials. rsc.org The investigation of their photophysical properties is crucial for their application in optoelectronics. rsc.org

While the core structure of this compound suggests potential for optoelectronic applications, specific research detailing its incorporation into and performance within optoelectronic devices is not extensively documented in publicly available literature. The ethynyl linkage is a common structural motif in organic electronic materials, contributing to molecular rigidity and facilitating π-electron delocalization, which are desirable characteristics for charge transport and luminescence. The trimethylsilyl group, while often used as a protecting group in synthesis, can also influence the solid-state packing and solubility of the molecule, which are critical factors in the fabrication of thin-film devices. The photochemical transformations of related compounds make them suitable for optoelectronics and smart materials that respond to light.

The photophysical properties of various isoquinoline derivatives have been studied, revealing that their absorption and emission spectra are dependent on their chemical structure. For instance, a study on 1-(isoquinolin-3-yl)heteroalkyl(aryl)-2-ones showed that structural rigidity, such as that imposed by a four-membered ring coupled to the isoquinoline, can lead to high fluorescence quantum yields. researchgate.net

Photophysical Properties of Selected Isoquinoline Derivatives in 0.1 M H₂SO₄
CompoundAbsorption Maxima (λmax abs.) [nm]Emission Maxima (λmax em.) [nm]Stokes Shift (Δυ) [cm⁻¹]Fluorescence Quantum Yield (Φfl)
1-(Isoquinolin-3-yl)azetidin-2-one33138543850.963
1-(Isoquinolin-3-yl)pyrrolidin-2-one33238742950.899
1-(Isoquinolin-3-yl)piperidin-2-one33238843650.852

Note: The data presented in this table is for related isoquinoline derivatives to illustrate the types of photophysical properties investigated in this class of compounds, as specific data for this compound was not available in the searched literature. researchgate.net

Investigation of Mechanofluorochromic and Aggregation-Induced Emission Characteristics

Mechanofluorochromism (MFC) is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, memory devices, and security inks. Research into 4-substituted isoquinoline derivatives has shown that they can be used to construct mechanofluorochromic materials. researchgate.net The MFC properties are often associated with transitions between crystalline and amorphous states or changes in molecular packing and conformation.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly emissive in a dilute solution but becomes highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov The propeller-shaped molecular structure of many AIE-active compounds prevents strong intermolecular π-π stacking, which would otherwise lead to fluorescence quenching. nih.gov

While the specific investigation of mechanofluorochromic and aggregation-induced emission characteristics of this compound has not been detailed in the available research, studies on related isoquinoline derivatives provide insights into the potential for such properties. For example, an AIE-active isoquinoline derivative with a substituent at the 8-position has been shown to exhibit stacking-dependent tetracolour luminescence and mechanofluorochromic properties. rsc.org The different solid-state emission colors were attributed to different stacking arrangements of the molecules. rsc.org

The construction of MFC and AIE materials from 4-substituted isoquinoline derivatives has been explored as a strategy. researchgate.net Twisted molecular conformations and the presence of bulky substituents can contribute to these properties. In the case of this compound, the bulky trimethylsilyl group and the rigid, planar isoquinoline core are structural features that could potentially lead to AIE and MFC behavior. The trimethylsilyl group could hinder close packing and promote the formation of emissive aggregates, while the rigid structure could be susceptible to changes in fluorescence upon mechanical stress. However, without direct experimental evidence, this remains a hypothesis based on the principles observed in similar molecular systems.

Key Concepts in Advanced Materials Applications
PhenomenonDescriptionPotential Application
Mechanofluorochromism (MFC)Change in fluorescence color upon application of mechanical force.Mechanical sensors, security inks, data storage.
Aggregation-Induced Emission (AIE)Enhanced fluorescence emission in the aggregated or solid state compared to dilute solutions.OLEDs, bio-imaging, chemical sensors.

Structure Activity Relationship Sar and Mechanistic Studies of Isoquinoline Derivatives with Ethynyl and Silyl Moieties

Systematic Structural Modifications and Their Influence on Biological Interactions

The biological activity of 4-((trimethylsilyl)ethynyl)isoquinoline derivatives can be finely tuned by systematically modifying three key structural regions: the isoquinoline (B145761) core, the ethynyl (B1212043) linker, and the terminal silyl (B83357) group. SAR studies on various isoquinoline analogs reveal that even minor structural changes can significantly impact potency and selectivity. nih.govmdpi.com

Modification of the Isoquinoline Core: The isoquinoline ring system itself is a critical determinant of activity. Altering its substitution pattern can modulate electronic properties, lipophilicity, and steric profile, thereby influencing interactions with biological targets. For instance, in a series of quinazolinamine-based compounds, introducing a halogen atom to the core scaffold was shown to dramatically increase activity. nih.gov Similarly, substituting the isoquinoline core of other heterocyclic compounds with groups like methoxy (B1213986) or halides has been shown to alter biological activity in a size-dependent manner. nih.gov Replacing one of the nitrogen atoms in a related quinazoline (B50416) scaffold with carbon to form quinoline (B57606) or isoquinoline cores also significantly affects the biological activity, highlighting the importance of the nitrogen atom's position for specific molecular interactions. nih.gov

Variation of the Ethynyl Linker: The rigid, linear ethynyl linker plays a crucial role in positioning the terminal silyl group relative to the isoquinoline core. Its length and rigidity are key for optimal orientation within a receptor's binding pocket. While the ethynyl group is a common modification, studies on related scaffolds have explored replacing such linkers. For example, in a study of quinazolinamines, increasing the chain length of an ethyl linker between a secondary amine and a phenyl group enhanced biological activity. nih.gov This suggests that modifying the length and flexibility of the linker connecting substituents to the core heterocycle is a viable strategy for optimizing biological interactions.

Substitution of the Trimethylsilyl (B98337) (TMS) Group: The TMS group is often used as a protecting group for the terminal alkyne but also contributes to the molecule's properties. Its bulky and lipophilic nature can enhance binding in hydrophobic pockets and improve membrane permeability. Replacing the TMS group with other silyl moieties (e.g., triethylsilyl, tert-butyldimethylsilyl) or with non-silyl substituents (e.g., aryl, alkyl, or heterocyclic groups) would create a library of analogs with diverse properties. SAR studies on other complex molecules have shown that modifying terminal substituents can lead to significant changes in activity. For example, in a series of 1,2,4-triazine (B1199460) antagonists, substitution of terminal anisole (B1667542) groups with halides or pyridine (B92270) analogs resulted in a significant loss of activity, demonstrating the sensitivity of receptor binding to the properties of these peripheral groups. nih.gov

The following table summarizes the influence of these systematic modifications.

Structural RegionModification ExamplePotential Influence on Biological Interaction
Isoquinoline Core Addition of electron-withdrawing/donating groups (e.g., -F, -Cl, -OCH₃)Alters electronic distribution, hydrogen bonding capacity, and overall lipophilicity, affecting target binding affinity. nih.govnih.gov
Shifting nitrogen position (e.g., quinoline vs. isoquinoline)Changes the geometry of hydrogen bond donors/acceptors, impacting selectivity and potency. nih.gov
Ethynyl Linker Changing length or flexibility (e.g., replacing with ethyl or propyl)Modifies the distance and orientation of the terminal group, affecting the fit within the binding site. nih.gov
Conversion to double or single bondIncreases conformational flexibility, which could be beneficial or detrimental depending on the target.
Silyl Moiety Replacement with other bulky alkylsilyl groups (e.g., TES, TBDMS)Modulates lipophilicity and steric interactions within hydrophobic pockets.
Removal of the silyl group (deprotection to terminal alkyne)Exposes a terminal alkyne for potential hydrogen bonding or covalent interactions, or for use in click chemistry.
Replacement with cyclic or aromatic groupsIntroduces potential for new π-stacking or other specific interactions with the target. nih.gov

Identification of Structural Determinants for Specific Molecular Recognition and Modulation

Specific molecular recognition is governed by a combination of structural features that allow the ligand to bind to its biological target with high affinity and selectivity. For this compound derivatives, the key determinants are the aromatic isoquinoline system, the rigid ethynyl spacer, and the lipophilic silyl cap.

The planar, aromatic isoquinoline ring is a crucial feature for engaging with protein targets. It can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are commonly found in receptor binding sites. nih.gov The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, forming critical interactions that anchor the molecule in the correct orientation. nih.gov

The (trimethylsilyl)ethynyl group at the C4 position introduces distinct properties. The ethynyl portion acts as a rigid, linear spacer, which can project the bulky trimethylsilyl group into a specific region of the binding pocket. This rigidity minimizes the entropic penalty upon binding compared to more flexible linkers. The TMS group itself is hydrophobic and can occupy lipophilic pockets within the target protein, contributing significantly to binding affinity through van der Waals forces and hydrophobic interactions. The presence of the silyl moiety can also enhance metabolic stability and influence the pharmacokinetic profile of the compound.

Mechanistic Insights into Receptor Binding and Downstream Biological Pathways

The specific mechanism of action for this compound is not extensively detailed in the literature, but insights can be drawn from studies on related isoquinoline derivatives that target various receptors and enzymes. Isoquinoline-based compounds have been identified as potent antagonists of the P2X7 nucleotide receptor, with studies suggesting that they interact with residues in the large extracellular loop of the receptor. nih.gov Other isoquinoline derivatives have been developed as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and various kinases. nih.govnih.gov

Molecular docking studies on other isoquinoline-based inhibitors have provided detailed pictures of their binding modes. For example, in the active site of TNF-α, isoquinolin-1-one inhibitors were shown to interact with key amino acid residues like His15, Tyr59, Tyr151, and Gly121 through hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies of pyrazolo-isoquinoline derivatives targeting iNOS revealed potent binding affinity, with the top compounds forming interactions within the enzyme's active site. nih.gov

For a molecule like this compound, a plausible binding mechanism would involve:

Initial Recognition: The isoquinoline core or other key functional groups guide the molecule to the binding site.

Anchoring: The isoquinoline nitrogen or other polar groups form hydrogen bonds with polar residues in the active site. The planar ring system may engage in π-stacking with aromatic residues. nih.gov

Occupancy of Pockets: The rigid ethynyl linker orients the TMS group to fit into a specific hydrophobic pocket, displacing water molecules and increasing binding affinity.

Modulation of these targets can affect various downstream biological pathways. For instance, inhibition of the P2X7 receptor can modulate inflammatory responses, while kinase inhibition can interfere with cell signaling cascades involved in cell proliferation and survival, a common strategy in cancer therapy. nih.govnih.gov

Computational Approaches to SAR and Ligand Design (e.g., Pharmacophore Modeling, Virtual Screening)

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new drugs based on scaffolds like isoquinoline. nih.gov Techniques such as pharmacophore modeling and virtual screening allow for the rational design of novel derivatives and the exploration of their SAR. rsc.orgnih.govmdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For isoquinoline derivatives, a ligand-based pharmacophore model can be generated from a set of known active compounds. nih.govbiointerfaceresearch.commdpi.com Such a model might include features like a hydrogen bond acceptor (from the isoquinoline nitrogen), an aromatic ring, and a hydrophobic feature (representing the TMS group). nih.gov This model can then be used as a 3D query to search large compound databases for new molecules with different core structures but the same essential pharmacophoric features.

A hypothetical pharmacophore model for an isoquinoline-based kinase inhibitor is presented in the table below.

FeatureType3D Coordinates (Å)Radius (Å)
1Aromatic Ring (AR)X: 2.5, Y: 1.0, Z: 0.01.5
2Hydrogen Bond Acceptor (HBA)X: 0.0, Y: 0.0, Z: 0.01.0
3Hydrophobic (HY)X: 8.0, Y: 1.5, Z: 0.51.2
4Excluded Volume 1SphereX: 4.0, Y: 3.0, Z: 1.0
5Excluded Volume 2SphereX: 6.0, Y: -1.0, Z: -0.5

Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net Using a pharmacophore model or the 3D structure of a target protein (structure-based screening), millions of compounds can be computationally evaluated. nih.gov Hits from the virtual screen can then be synthesized and tested experimentally, significantly reducing the time and cost associated with drug discovery. For the this compound scaffold, virtual screening could be used to explore different substitutions on the isoquinoline ring or to identify replacements for the TMS group that might improve potency or selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thereby guiding the design of more potent analogs. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-((Trimethylsilyl)ethynyl)isoquinoline, and how can reaction conditions be standardized?

The compound is synthesized via Sonogashira-type coupling or microwave-assisted reactions. A validated method involves reacting 4-ethynylisoquinoline precursors with trimethylsilylacetylene using isoamyl nitrite as a diazotization agent in o-dichlorobenzene (o-DCB) under microwave irradiation (80°C, 1.5 h) . Purification typically employs solvent extraction (e.g., chloroform-methanol gradients) and column chromatography. Key parameters to optimize include catalyst loading (e.g., CuI), reaction time, and solvent polarity.

Table 1: Representative Synthesis Conditions

Reagent/ConditionRole/OutcomeReference
Isoamyl nitrite, o-DCB, MWDiazotization and cyclization
TBAF (tetrabutylammonium fluoride)Desilylation for downstream coupling
Chloroform-methanol (30:1)Extraction and purification

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires multimodal analysis:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm for Si(CH3)3) .
  • IR Spectroscopy : Confirm ethynyl C≡C stretches (~2100 cm⁻¹) and isoquinoline ring vibrations .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 453.19960 for derivatives) .
  • HPLC : Assess purity (>95% via reverse-phase methods) .

Q. How can researchers confirm the purity of this compound post-synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile-water gradient) to achieve >95% purity. Compare retention times with standards and monitor for byproducts (e.g., desilylated intermediates). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) can supplement purity analysis .

Advanced Research Questions

Q. What mechanistic role does the trimethylsilyl group play in modulating electronic properties for fluorescence applications?

The trimethylsilyl-ethynyl moiety enhances electron delocalization in π-conjugated systems, extending fluorescence lifetimes. For example, derivatives like 6-(piperidin-1-yl)-2-(4-((trimethylsilyl)ethynyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit red-shifted emission (λem ~570 nm) due to reduced non-radiative decay . Computational studies (DFT) can map HOMO-LUMO gaps to validate experimental observations.

Q. How should researchers address conflicting spectral data during structural elucidation?

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations. For example, obscured carbon signals in derivatives (e.g., δ 114.9–135.9 ppm) require HSQC for assignment .
  • Mass spectrometry anomalies : Cross-check HRMS with isotopic patterns and fragmentation pathways. Contradictions may arise from residual solvents or adducts; re-run samples in different ionization modes (e.g., ESI vs. MALDI).

Q. What strategies mitigate solubility challenges during purification of this compound derivatives?

  • Solvent optimization : Use mixed-polarity systems (e.g., CHCl3-MeOH gradients) to improve dissolution .
  • Derivatization : Temporarily introduce polar groups (e.g., Boc-protected amines) to enhance aqueous solubility, followed by cleavage post-purification .
  • Microwave-assisted crystallization : Adjust temperature and antisolvent ratios to control crystal nucleation .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature?

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–80°C for 24–72 h. Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Kinetic analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life under standard conditions. Note that desilylation is pH-dependent, with faster hydrolysis in acidic media .

Methodological Best Practices

  • Data contradiction resolution : Triangulate results across techniques (e.g., NMR + HRMS + elemental analysis) to resolve ambiguities .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and unassigned spectral data to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.